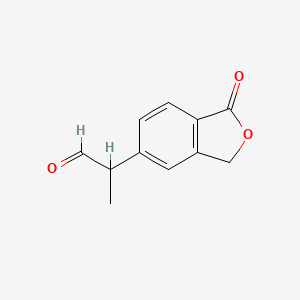
2-(1-oxo-3H-2-benzofuran-5-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-oxo-3H-2-benzofuran-5-yl)propanal is an organic compound belonging to the benzofuran family Benzofurans are notable for their diverse biological activities and are widely studied in pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxo-3H-2-benzofuran-5-yl)propanal typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Claisen–Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but with enhanced reaction conditions to ensure scalability and cost-effectiveness. The use of catalysts and optimized reaction parameters are crucial in industrial settings to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-oxo-3H-2-benzofuran-5-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Scientific Research Applications
2-(1-oxo-3H-2-benzofuran-5-yl)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-oxo-3H-2-benzofuran-5-yl)propanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, influencing various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde
- N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)-2-thiophenesulfonamide
- 5-(3-(2,3-Dihydro-1-oxo-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-(1-methylethoxy)benzonitrile
Uniqueness
2-(1-oxo-3H-2-benzofuran-5-yl)propanal is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-(1-oxo-3H-2-benzofuran-5-yl)propanal |
InChI |
InChI=1S/C11H10O3/c1-7(5-12)8-2-3-10-9(4-8)6-14-11(10)13/h2-5,7H,6H2,1H3 |
InChI Key |
CHMRTVBRSYYEEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC2=C(C=C1)C(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


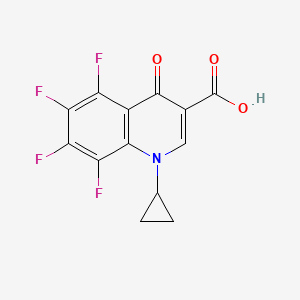
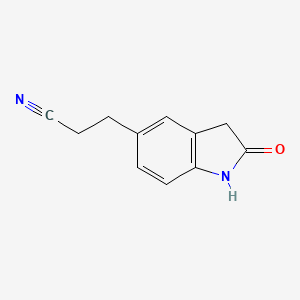
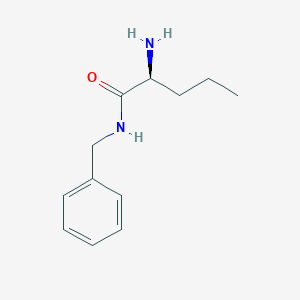
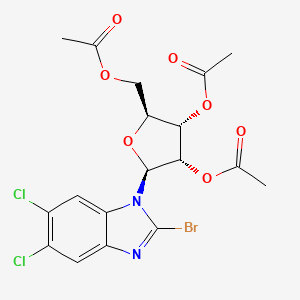
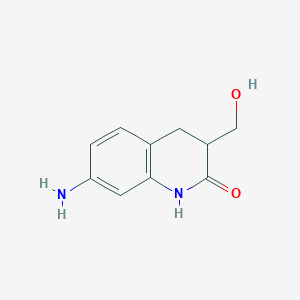
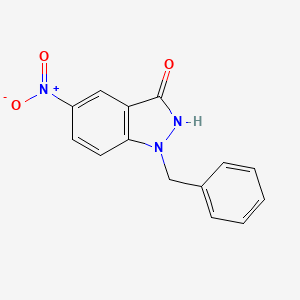
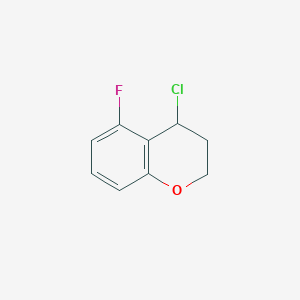

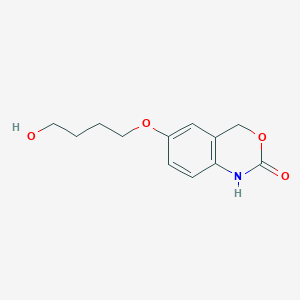
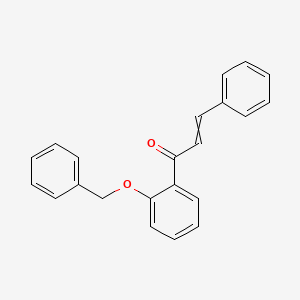
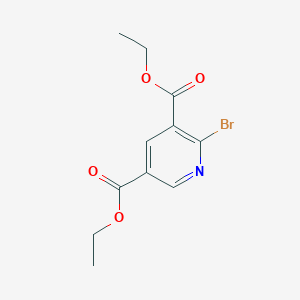
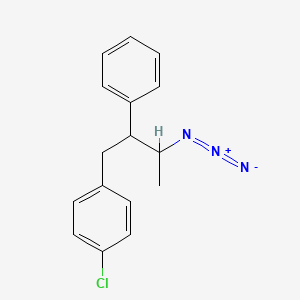
![1,8-Dihydroxybicyclo[7.3.1]trideca-4,9-diene-2,6-diyn-13-one](/img/structure/B8564022.png)
![4-N-[(2-bromophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8564025.png)
